molecular formula C8H6BrIO B3019750 2'-Bromo-6'-iodoacetophenone CAS No. 1261438-63-4

2'-Bromo-6'-iodoacetophenone

Cat. No.: B3019750
CAS No.: 1261438-63-4
M. Wt: 324.943
InChI Key: PWAZCKZKKPSFSW-UHFFFAOYSA-N
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Description

Significance of Substituted Acetophenone (B1666503) Derivatives in Modern Organic Synthesis

Substituted acetophenone derivatives are foundational materials in the synthesis of a multitude of more complex molecules. jbiochemtech.comcymitquimica.com Their importance stems from the reactivity of the carbonyl group and the potential for functionalization on the aromatic ring. These compounds serve as key precursors in the creation of various heterocyclic compounds, such as pyrazoles, and are starting materials for well-known reactions like the synthesis of chalcones. jbiochemtech.com The versatility of acetophenones allows for their use as intermediates in the production of pharmaceuticals, agrochemicals, cosmetics, and perfumes. cymitquimica.comrsc.org The addition of different substituent groups can fine-tune the steric and electronic properties of the molecule, which can significantly influence its interactions in biological systems, making them promising candidates in drug design.

Strategic Importance of Halogenation in Ketone Systems

Halogenation is a fundamental transformation in organic chemistry, and its application to ketones is of particular strategic importance. The position alpha (α) to the carbonyl group in a ketone is readily halogenated under either acidic or basic conditions. innospk.com This reaction typically proceeds through an enol or enolate intermediate, which acts as a nucleophile to attack an electrophilic halogen such as chlorine, bromine, or iodine. uni.lu

The introduction of a halogen atom at the α-position creates a highly valuable synthetic intermediate. cymitquimica.com For instance, α-bromo ketones are versatile precursors that can be used to generate α,β-unsaturated ketones through elimination reactions. uni.lucymitquimica.com The C-Br or C-I bond can also be targeted in various nucleophilic substitution and coupling reactions, providing a means to introduce new functional groups and build more complex molecular architectures. This reactivity makes halogenated ketones indispensable tools in the synthesis of pharmaceuticals and other fine chemicals.

Positioning of 2'-Bromo-6'-iodoacetophenone within Dihaloacetophenone Research

Dihaloacetophenones are a specific subclass of halogenated ketones that feature two halogen atoms. Research into this area includes α,α-dihaloacetophenones, which are recognized as important building blocks for synthesizing heterocyclic compounds and other valuable molecules. sigmaaldrich.com Studies have also explored the enzymatic reduction of α,α-dihaloacetophenones to produce chiral alcohols with high enantioselectivity, demonstrating their utility in asymmetric synthesis. synquestlabs.com

This compound is a distinct member of this class, characterized by the vicinal placement of two different halogen atoms (bromine and iodine) at the ortho-positions of the aromatic ring. This specific substitution pattern differentiates it from α-halogenated ketones and other isomers where halogens are placed at different ring positions. The presence of halogens at the 2'- and 6'- positions introduces significant steric hindrance around the acetyl group. Furthermore, the differential reactivity of the C-Br and C-I bonds (the C-I bond being more reactive in many cross-coupling reactions) presents opportunities for selective, stepwise functionalization. While this unique structure suggests potential applications in areas like chelation-controlled reactions or the synthesis of highly substituted aromatic systems, specific research detailing the synthesis, characterization, and reactivity of this compound is not extensively documented in publicly available literature. Its availability from commercial suppliers, however, indicates its use as a building block in specialized synthetic applications.

Properties of this compound

Below is a table summarizing the known physical and chemical properties of the compound.

PropertyValueSource(s)
Chemical Formula C₈H₆BrIO
Molecular Weight 324.94 g/mol
Appearance Light beige crystalline solid
CAS Number 1261438-63-4
InChIKey PWAZCKZKKPSFSW-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-6-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAZCKZKKPSFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261438-63-4
Record name 2'-Bromo-6'-iodoacetophenone
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Reaction Mechanisms and Chemical Reactivity of 2 Bromo 6 Iodoacetophenone

Reactivity Profiles of the Acetophenone (B1666503) Carbonyl Moiety

The reactivity of the acetophenone portion of the molecule is centered around the carbonyl group and the adjacent methyl group.

Enol and Enolate Formation in α-Halogenation Reactions

Carbonyl compounds that have a hydrogen atom on their α-carbon can exist in two interconvertible forms, known as the keto and enol tautomers. transformationtutoring.com The conversion can be catalyzed by either acid or base. chemistrysteps.com Under acidic conditions, the carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon forms a neutral enol. libretexts.orglibretexts.org In the presence of a base, a proton is removed from the α-carbon to form a negatively charged enolate ion. organicchemistrytutor.commasterorganicchemistry.com This enolate is stabilized by resonance, which delocalizes the negative charge onto the oxygen atom. masterorganicchemistry.com

The formation of an enol or enolate is a critical step in the α-halogenation of ketones. chemistrysteps.com Once a small amount of the enolate is formed, it rapidly reacts with a halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org This reaction consumes the enolate, which, according to Le Chatelier's principle, shifts the equilibrium toward the formation of more enolate. libretexts.org

A key feature of base-promoted α-halogenation is the tendency for multiple halogenations to occur. libretexts.org The introduction of a halogen atom, an electronegative element, to the α-carbon makes the remaining α-hydrogens even more acidic. chemistrysteps.comlibretexts.org This increased acidity promotes further enolate formation and subsequent halogenation, often leading to a tri-halogenated product if a methyl ketone is used. libretexts.orglibretexts.org This phenomenon is exploited in the haloform reaction. libretexts.orglibretexts.org To achieve monohalogenation, acidic conditions are typically preferred. libretexts.orglibretexts.org

Nucleophilic Attack and Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of an acetophenone is electrophilic and thus susceptible to attack by nucleophiles. This can lead to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the oxygen of the carbonyl group is subsequently protonated to form an alcohol.

Haloform Reaction Mechanisms

The haloform reaction is a characteristic reaction of methyl ketones, such as acetophenone, in the presence of a base and a halogen (chlorine, bromine, or iodine). testbook.comchemistrylearner.com This reaction converts the acetyl group into a carboxyl group and produces a haloform (CHCl₃, CHBr₃, or CHI₃). testbook.comchemistrylearner.com

The mechanism proceeds through the following steps:

Enolate Formation: A hydroxide (B78521) ion abstracts an acidic α-hydrogen from the methyl group to form an enolate ion. testbook.com

Polyhalogenation: The enolate ion then attacks the halogen, leading to an α-halogenated ketone. testbook.com This process repeats two more times, as the presence of the electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, until a trihalomethyl ketone is formed. libretexts.orgchemistrylearner.com

Nucleophilic Acyl Substitution: The trihalomethyl group is a good leaving group due to the presence of three electron-withdrawing halogens. organicchemistrytutor.comlibretexts.org A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. organicchemistrytutor.com

Cleavage: The intermediate then collapses, cleaving the carbon-carbon bond and ejecting the trihalomethyl anion. This results in the formation of a carboxylic acid and a haloform. libretexts.org

The iodoform (B1672029) test, which uses iodine, is a common qualitative test for methyl ketones, as iodoform (CHI₃) is a yellow precipitate with a distinctive odor. chemistrylearner.com

Influence of Ortho-Halogen Substituents on Aromatic Reactivity

The bromine and iodine atoms at the ortho positions of the acetophenone ring significantly influence the molecule's reactivity through both electronic and steric effects.

Electronic Effects (Inductive and Resonance Contributions of Bromine and Iodine)

Halogens exhibit a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Inductive Effect (-I): Due to their high electronegativity, both bromine and iodine pull electron density away from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution (EAS) by making it less nucleophilic. libretexts.org The order of reactivity among halobenzenes in EAS reactions follows the order of electronegativity, with the most electronegative halogen being the least deactivating. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, which donates electron density to the ring. libretexts.org This effect directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Steric Effects on Reaction Pathways

The large atomic radii of bromine and iodine atoms create significant steric hindrance around the ortho positions and the adjacent acetyl group. This steric bulk can have several consequences:

Hindrance of Carbonyl Reactions: As mentioned previously, the ortho-halogens can physically block the approach of nucleophiles to the carbonyl carbon, slowing down or preventing nucleophilic addition and substitution reactions.

Influence on Aromatic Substitution: While the electronic effects of the halogens direct electrophiles to the ortho and para positions, the steric hindrance at the ortho positions makes substitution at these sites less favorable. libretexts.org In many cases, the para product is favored over the ortho product due to these steric effects. libretexts.org In 2'-Bromo-6'-iodoacetophenone, with both ortho positions blocked, any further electrophilic substitution would be highly directed by the combined electronic influences of the existing substituents, likely favoring the positions meta to the acetyl group and para to the halogens, if available.

Impact on Synthesis: Steric hindrance can be a significant factor in the synthesis of related compounds. For example, in the synthesis of pyrazoles from 2'-bromoacetophenones, the reaction can be sensitive to steric effects, influencing the reaction pathway and yield. acs.org Similarly, in palladium-catalyzed cross-coupling reactions, the steric profile of ortho substituents can significantly impact reaction rates.

Transformations Involving the Aromatic Halogen Substituents

The chemical behavior of this compound is largely dictated by the three functional groups attached to the benzene (B151609) ring: the acetyl group, the bromine atom, and the iodine atom. The two halogen substituents, being ortho to the electron-withdrawing acetyl group, are activated towards several types of transformations. Their distinct electronic properties and bond strengths allow for a range of reactions, from nucleophilic substitutions to metal-catalyzed cross-couplings and radical formations.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for activated aryl halides. In this compound, the acetyl group is a moderately strong electron-withdrawing group. Its presence deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack, particularly at the ortho and para positions where it can stabilize the negative charge of the reaction intermediate. masterorganicchemistry.comdur.ac.uk

The mechanism of SNAr involves a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comdur.ac.uk The presence of the ortho-acetyl group is vital for stabilizing this intermediate by delocalizing the negative charge onto its carbonyl oxygen. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring.

In this compound, both halogens are potential leaving groups. The relative reactivity of the C-Br and C-I bonds in SNAr reactions is not solely dependent on bond strength. While the C-I bond is weaker than the C-Br bond, the rate-determining step is typically the initial nucleophilic attack. The polarizability and electronegativity of the halogen can influence this step. However, in many cases, iodine's ability to better stabilize a partial negative charge during the transition state and its superior performance as a leaving group in the elimination step can lead to preferential substitution at the iodine-bearing carbon. The reaction is accelerated by the presence of strong electron-withdrawing groups and is commonly performed with potent nucleophiles. masterorganicchemistry.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents potential SNAr reactions based on the known reactivity of similar halogenated aromatic ketones.

Nucleophile (Nu⁻) Reagent Example Potential Product Conditions
Alkoxide (RO⁻) Sodium methoxide (B1231860) (NaOCH₃) 2'-Bromo-6'-methoxyacetophenone Heat, polar aprotic solvent (e.g., DMSO, DMF)
Amine (R₂NH) Piperidine 2'-Bromo-6'-(piperidin-1-yl)acetophenone Heat, polar aprotic solvent
Thiolate (RS⁻) Sodium thiophenoxide (NaSPh) 2'-Bromo-6'-(phenylthio)acetophenone Heat, polar aprotic solvent

Metal-mediated cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgeie.gr this compound is an excellent substrate for these transformations due to the differential reactivity of its two carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making it more susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0). acs.org This chemoselectivity allows for sequential, site-selective functionalization of the aromatic ring.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. acs.orgrsc.org When this compound is subjected to typical Suzuki-Miyaura conditions (a palladium catalyst, a phosphine (B1218219) ligand, and a base), the reaction occurs selectively at the C-I bond, yielding a 2'-bromo-6'-arylacetophenone derivative. The C-Br bond remains available for a subsequent, different cross-coupling reaction under more forcing conditions if desired.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne C-C bond. wikipedia.org Research on the closely related 2-iodoacetophenone (B8806993) has demonstrated the feasibility of chemoselective Sonogashira coupling. rsc.org For this compound, this selectivity is even more pronounced, allowing for the synthesis of 2'-bromo-6'-(alkynyl)acetophenones under mild conditions that leave the C-Br bond untouched. wikipedia.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. beilstein-journals.orgamazonaws.com Similar to other metal-mediated couplings, the reaction with this compound can be tuned to occur selectively at the C-I position. This provides a route to 2'-amino-6'-bromoacetophenone derivatives, which are valuable intermediates in medicinal chemistry. amazonaws.comursinus.edu

Table 2: Chemoselective Metal-Mediated Cross-Coupling Reactions of this compound This table outlines expected selective reactions at the C-I position based on established principles of C-X bond reactivity.

Reaction Name Coupling Partner Catalyst System (Typical) Expected Product
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, K₂CO₃ 2'-Bromo-6'-arylacetophenone
Sonogashira Terminal alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Et₃N 2'-Bromo-6'-(alkynyl)acetophenone
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃, phosphine ligand, NaOtBu N-(2-Acetyl-3-bromophenyl)amine derivative
Heck Alkene (CH₂=CHR) Pd(OAc)₂, PPh₃, Et₃N 2'-Bromo-6'-(alkenyl)acetophenone

Aryl halides can serve as precursors to highly reactive aryl radicals, which can be trapped in subsequent bond-forming reactions. nii.ac.jp The significant difference in bond dissociation energies between the C-I bond (approx. 270 kJ/mol) and the C-Br bond (approx. 330 kJ/mol) ensures that radical generation from this compound occurs exclusively via cleavage of the C-I bond under controlled conditions.

Photochemical Generation: The C-I bond is photolabile and can undergo homolytic cleavage upon irradiation with UV light to generate the 2-acetyl-3-bromophenyl radical and an iodine radical. rsc.org This method is clean as it does not require chemical initiators. The resulting aryl radical is a potent intermediate that can participate in various reactions, including hydrogen atom abstraction from the solvent or intramolecular cyclizations if a suitable tether is present. rsc.org

Reductive Electron Transfer: Aryl radicals can also be generated through single-electron transfer (SET) from a chemical reductant or a photoredox catalyst. conicet.gov.ariu.edu The aryl halide accepts an electron to form a radical anion intermediate. This intermediate is highly unstable and rapidly fragments, ejecting the more stable halide anion (I⁻ over Br⁻) to produce the aryl radical. niscpr.res.in Studies on related haloacetophenones confirm that they readily undergo dissociative electron capture. niscpr.res.in The generated radical can then be used in C-H arylation reactions or other radical-mediated transformations. conicet.gov.ar

Table 3: Methods for Generating and Trapping the 2-Acetyl-3-bromophenyl Radical

Generation Method Conditions Trapping Reaction Example
Photolysis UV irradiation (e.g., 254 nm) in a suitable solvent Hydrogen atom abstraction from solvent (e.g., THF) to yield 2'-bromoacetophenone (B1265738)
Photoredox Catalysis Visible light, photosensitizer (e.g., Ru(bpy)₃²⁺), electron donor C-H arylation of an arene or heteroarene
Radical Initiator Thermolysis of AIBN or other initiators (less common for Ar-X) Addition to an electron-deficient alkene

Metal-Mediated Carbon-Halogen Bond Activation and Cross-Coupling

Stability and Degradation Pathways of this compound

The utility of a chemical compound is intrinsically linked to its stability under storage and reaction conditions. This compound is a solid at room temperature and possesses reasonable thermal stability, a characteristic common to many substituted acetophenones. innospk.com However, its reactivity also defines its degradation pathways.

Thermal Stability: The compound is expected to be stable at moderate temperatures. The boiling point of the isomeric 2-bromo-4'-iodoacetophenone is reported to be approximately 328.7°C, suggesting that significant thermal energy is required for decomposition in the absence of other reagents. innospk.com However, prolonged heating at high temperatures, especially in the presence of catalysts or reactive solvents, can lead to degradation. For instance, some organometallic reaction media containing strong bases can decompose at temperatures above 70°C, which could in turn affect the substrate. rsc.org

Photochemical Stability: Due to the presence of the photolabile C-I bond, this compound is expected to be sensitive to light, particularly UV radiation. rsc.org Exposure can lead to the homolytic cleavage of the C-I bond, generating radicals that can initiate decomposition or unwanted side reactions. Therefore, the compound should be stored protected from light.

Chemical Stability and Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases. smolecule.com Strong bases can initiate SNAr reactions or other decomposition pathways. Under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts or treatment with strong reducing agents), dehalogenation can occur. The higher reactivity of the C-I bond means that selective de-iodination is possible under mild reductive conditions. The compound's purity can be affected by moisture, which can be critical for its reactivity in sensitive applications like organometallic catalysis. innospk.com For long-term viability, it should be stored in a cool, dry, and well-ventilated location. innospk.com

Table 4: Stability Profile of this compound

Stability Factor Assessment Notes and Potential Degradation Pathways
Thermal Moderately High Stable under typical storage and many reaction conditions. Decomposition can occur at very high temperatures (>300°C) or during prolonged heating in reactive media.
Photochemical Low Light-sensitive, especially to UV. The C-I bond can cleave to form radicals, leading to decomposition. Store in amber vials or in the dark.
pH/Chemical Stable in neutral/acidic media Unstable in the presence of strong bases (can undergo SNAr or elimination). Incompatible with strong oxidizing and reducing agents.
Moisture Sensitive Moisture can affect purity and performance in anhydrous reactions. Store in a desiccated environment.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Iodoacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. For 2'-Bromo-6'-iodoacetophenone, both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of an acetophenone (B1666503) derivative typically shows signals for the aromatic protons and the methyl protons of the acetyl group. chemicalbook.combnmv.ac.in In the case of this compound, the substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons. Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon. chemicalbook.comresearchgate.net The specific chemical shifts are sensitive to the electron-withdrawing effects of the halogen substituents and the carbonyl group. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃2.5 - 2.725 - 35
Aromatic CH7.0 - 8.0120 - 140
C=O-190 - 200
C-Br-115 - 125
C-I-90 - 100

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

In di-halogenated systems like this compound, the interpretation of NMR spectra requires careful consideration of the electronic effects of both bromine and iodine. bnmv.ac.in The electronegativity and size of the halogens influence the electron density around the neighboring protons and carbons, thereby affecting their chemical shifts. rsc.org The spin-spin coupling constants (J-values) between adjacent aromatic protons provide valuable information about their relative positions on the ring. nih.gov For a 1,2,3-trisubstituted benzene (B151609) ring, as seen in this molecule, the coupling patterns can be complex, often requiring advanced NMR techniques or simulation for full analysis. nih.gov The magnitude of the coupling constants is dependent on the number of bonds separating the coupled nuclei and the dihedral angle between them. nih.gov

The presence of a heavy atom like iodine introduces relativistic effects that can significantly alter the NMR chemical shifts of neighboring nuclei. nih.govacs.org This phenomenon, known as the "heavy-atom effect on the light-atom shielding" (HALA), is particularly pronounced for iodine-containing compounds. nih.govutb.cz The spin-orbit (SO) coupling, a relativistic effect, is a major contributor to these shifts. uochb.cz The SO-HALA effect can lead to substantial, sometimes counterintuitive, changes in the chemical shifts of nearby protons and carbons. nih.govuochb.cz For instance, the iodine atom in this compound is expected to induce a significant shielding effect on the adjacent aromatic proton, causing its signal to appear at a higher field (lower ppm) than would be predicted based on simple electronegativity considerations alone. uochb.cz Understanding and quantifying these relativistic effects are crucial for the accurate prediction and interpretation of NMR spectra for molecules containing heavy elements. nih.govacs.org

Interpretation of Chemical Shifts and Spin-Spin Coupling Constants in Di-halogenated Systems

Complementary Spectroscopic Techniques

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.puborgchemboulder.com For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.org This peak is typically observed in the range of 1680-1715 cm⁻¹ for aromatic ketones. pressbooks.publibretexts.org The exact frequency can be influenced by the electronic effects of the bromine and iodine substituents. Additionally, the spectrum would display characteristic absorptions for the aromatic C-H and C=C stretching vibrations, as well as C-H bending vibrations. pressbooks.publibretexts.org

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Aromatic Ketone)1680 - 1715
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600
C-H Bend675 - 900
C-Br Stretch500 - 600
C-I Stretch~500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into the relative stability of its constituent bonds.

The molecular formula of this compound is C₈H₆BrIO, corresponding to a calculated molecular weight of approximately 324.94 g/mol . cymitquimica.comaaronchem.comsynquestlabs.com High-resolution mass spectrometry provides a more precise monoisotopic mass of 323.8647 Da. uni.lu The presence of bromine is particularly notable in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.org This results in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are separated by two mass-to-charge (m/z) units. libretexts.org

Predicted mass-to-charge ratios for various adducts of the compound are valuable for identifying the molecular ion in different MS ionization modes. uni.lu

Interactive Data Table: Predicted m/z for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺ 324.87198
[M+Na]⁺ 346.85392
[M+NH₄]⁺ 341.89852
[M+K]⁺ 362.82786
[M-H]⁻ 322.85742

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways governed by the functional groups present. The aromatic ring lends stability, often resulting in a prominent molecular ion peak. libretexts.org However, the bond strengths within the molecule dictate the primary fragmentation routes. The C-I bond is significantly weaker than the C-Br and C-C bonds, suggesting that its cleavage is a highly probable initial fragmentation event. docbrown.info

Key fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion (Structure) m/z (for ⁷⁹Br) Fragmentation Pathway
[C₈H₆BrIO]⁺˙ (Molecular Ion) 324 Ionization of the parent molecule
[C₇H₃BrIO]⁺ 296 Loss of a formyl radical (•CHO)
[C₈H₆BrO]⁺ 197 Loss of an iodine radical (I•)
[C₇H₆BrO]⁺ 197/199 Alpha-cleavage: loss of a methyl radical (•CH₃) followed by loss of I•, or vice-versa
[C₈H₆IO]⁺ 245 Loss of a bromine radical (Br•)
[C₆H₃BrI]⁺˙ 281 Loss of the acetyl group (CH₃CO•)
[CH₃CO]⁺ (Acylium ion) 43 Alpha-cleavage: formation of the acylium ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily determined by the acetophenone chromophore, which consists of a carbonyl group conjugated with a benzene ring. The presence of bromine and iodine atoms as substituents on the ring also significantly influences the absorption characteristics.

The electronic spectrum of acetophenone derivatives typically displays two main types of absorption bands:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the conjugated carbonyl group. For substituted benzenes, these often appear as the E-band (around 200 nm) and the B-band (around 240-280 nm).

n → π* Transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, hence its low intensity, and it typically appears at longer wavelengths (› 300 nm) than the B-band.

The halogen substituents (Br and I) act as auxochromes, modifying the absorption of the main chromophore. Their lone-pair electrons can interact with the π-system of the benzene ring, leading to several effects:

Bathochromic Shift (Red Shift): The halogens are expected to shift the π → π* absorption bands to longer wavelengths. This effect is due to the extension of the conjugated system and the electron-donating resonance effect of the halogens.

Hyperchromic Effect: An increase in the molar absorptivity (intensity) of the absorption bands may also be observed.

While a specific spectrum for this compound is not detailed in the available literature, data from related compounds, such as 2'-methoxyacetophenone (B1218423) which shows maxima around 250 nm and 310 nm, can provide an estimate of the expected absorption regions. csic.es Furthermore, studies on halogenated aromatic compounds indicate that charge-transfer interactions can also give rise to distinct electronic transitions observable by UV-Vis spectroscopy. acs.org

Interactive Data Table: Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Region Chromophore/Electrons Involved Influencing Factors
π → π* (E-band) ~200-220 nm Aromatic π system High intensity, solvent effects
π → π* (B-band) ~240-290 nm Benzoyl system (C₆H₅CO) Bathochromic shift due to Br and I substituents

Computational and Theoretical Investigations of 2 Bromo 6 Iodoacetophenone

Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 2'-Bromo-6'-iodoacetophenone from a theoretical standpoint. These methods allow for the prediction of molecular structure, electronic properties, and reactivity without the need for empirical measurement.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization. This process computationally finds the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Semi-Empirical Molecular Orbital Calculations (e.g., AM1)

Semi-empirical molecular orbital methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to DFT for computational analysis. These methods simplify the complex equations of quantum mechanics by incorporating some experimentally derived parameters. While not as robust as DFT for fine electronic details, AM1 can be useful for initial conformational searches of larger molecules or for providing qualitative insights into molecular properties. For this compound, an AM1 calculation could be employed to quickly survey various rotational conformations of the acetyl group before committing to more computationally expensive DFT optimizations. Such methods have been a foundational part of computational chemistry for analyzing molecular structures and energetics. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the iodine atom, which has lone pairs of electrons. The LUMO is anticipated to be centered on the π-antibonding system of the carbonyl group and the benzene (B151609) ring, with potential contributions from the antibonding orbitals of the C-Br and C-I bonds. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of electron-withdrawing halogens can influence the energies of these orbitals and thus the magnitude of the gap. The analysis of these orbitals helps to predict how the molecule will interact with other species and provides insights into intramolecular charge transfer (CT) possibilities, where electron density can move from the HOMO-dominated region to the LUMO-dominated region upon electronic excitation. rsc.org

OrbitalExpected LocalizationImplication for Reactivity
HOMO Phenyl ring, Iodine lone pairsSite of electron donation (nucleophilic character)
LUMO Carbonyl group, Phenyl π-system, C-Halogen σ* orbitalsSite of electron acceptance (electrophilic character)
HOMO-LUMO Gap ModerateIndicator of chemical stability and reactivity

This table presents expected localizations based on the general principles of molecular orbital theory for halogenated aromatic ketones.

Electronic Structure and Property Analysis

Building on the foundation of the calculated molecular geometry and orbitals, further analyses can elucidate the electronic landscape of this compound, providing a more detailed picture of its reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map is plotted onto the molecule's electron density surface, using a color gradient to represent the electrostatic potential.

For this compound, the MEP surface would reveal distinct regions of charge:

Negative Potential (Red/Yellow): This region, indicating an excess of electrons, would be concentrated on the electronegative oxygen atom of the carbonyl group. This is the most likely site for electrophilic attack or for forming hydrogen bonds. tandfonline.com

Positive Potential (Blue): These electron-deficient areas would be located around the hydrogen atoms of the methyl group and the phenyl ring. More significantly, a region of positive potential, known as a sigma-hole (σ-hole), is expected on the outer surface of the iodine and bromine atoms, along the axis of the C-I and C-Br bonds. nih.gov This positive cap on the halogens is a key feature that allows them to act as halogen bond donors.

Neutral Potential (Green): This would cover the carbon framework of the phenyl ring.

This visual map provides an intuitive guide to the molecule's reactive sites, highlighting the nucleophilic character of the carbonyl oxygen and the potential for the halogen atoms to engage in electrophilic interactions known as halogen bonding. nih.gov

Charge Distribution and Polarization Effects on Reactivity

The distribution of partial atomic charges throughout the this compound molecule further quantifies its electronic structure. These charges can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.

The analysis would confirm the qualitative picture from the MEP surface. The carbonyl oxygen would possess a significant partial negative charge, while the carbonyl carbon would be partially positive, making it a prime target for nucleophiles. The bromine and iodine atoms are highly electronegative and induce a dipole moment by withdrawing electron density from the attached carbon atom. However, the NBO analysis would also detail the polarization of the C-I and C-Br bonds, which gives rise to the aforementioned σ-hole. This anisotropic charge distribution—a negative belt around the "equator" of the halogen and a positive cap at the "pole"—is crucial for understanding intermolecular interactions like halogen bonding. nih.gov The electron-withdrawing nature of the halogens and the acetyl group also polarizes the entire phenyl ring, influencing its susceptibility to aromatic substitution reactions.

Atom/GroupExpected Partial ChargeReactivity Implication
Carbonyl OxygenNegative (δ-)Nucleophilic; site for electrophilic attack and H-bonding
Carbonyl CarbonPositive (δ+)Electrophilic; site for nucleophilic attack
Iodine AtomAnisotropic (Negative belt, Positive σ-hole)Site for halogen bonding (electrophilic interaction)
Bromine AtomAnisotropic (Negative belt, Positive σ-hole)Site for halogen bonding (electrophilic interaction)
Phenyl RingPolarizedInfluenced reactivity in aromatic substitutions

This table summarizes the expected charge distribution based on established principles for similar functionalized aromatic compounds.

Calculation of Ionization Potentials

The ionization potential (IP) is a fundamental electronic property of a molecule, representing the minimum energy required to remove an electron from the gaseous atom or molecule to form a cation. Computational chemistry provides powerful tools to predict ionization potentials, offering insights into a molecule's reactivity and electronic structure. For this compound, the IP would be influenced by the interplay between the electron-withdrawing acetyl group and the two ortho-halogen substituents.

Theoretical calculations, typically using methods like Density Functional Theory (DFT) or ab initio approaches, can model such processes. The IP can be calculated as the energy difference between the optimized ground-state molecule and the resulting radical cation. For this compound, several factors would be considered in a theoretical calculation, as outlined in the conceptual table below.

Table 1. Conceptual Factors Influencing the Calculated Ionization Potential of this compound.
Structural FeatureInfluence on Ionization PotentialTheoretical Consideration
Acetyl Group (-COCH₃)Increases IP due to its electron-withdrawing nature, stabilizing the neutral molecule.The localization of the Highest Occupied Molecular Orbital (HOMO) would be assessed.
Aromatic RingThe π-system provides the electron that is typically removed upon ionization.The energy of the π-HOMO is a primary determinant of the first IP.
Bromine and Iodine AtomsTheir inductive electron-withdrawing effect increases IP, while their lone pairs can lower IP (the "lone pair effect"). The larger, more polarizable iodine is expected to have a more significant effect than bromine.Calculations must account for the relative contributions of inductive vs. resonance/lone-pair effects and include relativistic effects for the heavy iodine atom.
Intramolecular InteractionsPotential interaction between halogen lone pairs and the carbonyl group could affect the energy of the ground state and the resulting cation. niscpr.res.inThe geometry of the radical cation must be optimized to account for possible structural changes, such as the formation of σ*-radicals. niscpr.res.in

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. libretexts.orgchemistrysteps.com For this compound, the most significant conformational freedom involves the rotation around the C(aryl)–C(acyl) single bond. However, the presence of two bulky substituents (bromine and iodine) in the ortho positions to the acetyl group creates significant steric hindrance, which is expected to severely restrict this rotation.

This situation is analogous to that observed in other symmetrically ortho-disubstituted aromatic compounds. mdpi.com The restricted rotation can lead to the existence of stable rotational isomers, or atropisomers. Detailed computational studies on such systems, often using DFT methods, can predict the geometry of stable conformers and the energy barriers for their interconversion. mdpi.com

For this compound, the primary stereochemical consideration is the orientation of the acetyl group's carbonyl (C=O) bond relative to the two ortho-halogens. The molecule likely exists as a mixture of conformers, with the most stable ones minimizing steric repulsion. The potential energy of these conformers is increased by factors like steric interactions (crowding of atoms) and torsional strain (repulsion between bonding electrons). libretexts.orgchemistrysteps.com A simplified conformational analysis suggests two principal planar or near-planar conformers, described as syn and anti, based on the dihedral angle between the C=O bond and the C-I or C-Br bonds.

Table 2. Predicted Conformers and Stereochemical Factors for this compound.
ConformerDescription of Acetyl Group OrientationKey Steric InteractionPredicted Relative Stability
syn to IodineThe C=O bond is eclipsed or nearly eclipsed with the C-I bond.Strong repulsion between the carbonyl oxygen and the large iodine atom.Less stable (higher energy) due to severe steric clash.
anti to IodineThe C=O bond is oriented away from the iodine atom, pointing towards the bromine atom.Repulsion between the carbonyl oxygen and the bromine atom.More stable (lower energy) as bromine is smaller than iodine, reducing steric strain.
Non-planarThe acetyl group is twisted out of the plane of the benzene ring.Alleviates some steric strain but loses some resonance stabilization between the carbonyl and the ring.The transition state for interconversion between planar forms would be non-planar.

The energy barrier to rotation between these conformers is expected to be significant, potentially allowing for their isolation at low temperatures. Computational methods like molecular dynamics (MD) or relaxed potential energy surface scans can be employed to calculate this rotational barrier. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. rsc.org While no specific reaction mechanisms involving this compound have been computationally modeled in the reviewed literature, we can theorize how such a study would proceed for a plausible reaction, such as a nucleophilic attack or a cross-coupling reaction.

For example, in a Suzuki cross-coupling reaction targeting the C-I bond (which is typically more reactive than the C-Br bond), theoretical calculations would be used to model the key steps: oxidative addition, transmetalation, and reductive elimination. DFT methods are commonly used for such investigations of transition metal-catalyzed reactions. researchgate.net

The process would involve:

Geometry Optimization: Calculating the lowest-energy structure for all species involved (reactants, intermediates, transition states, products).

Transition State Search: Locating the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of each stationary point. A minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical energy profile for the first step (oxidative addition of a Pd(0) catalyst to the C-I bond) is presented below.

Table 3. Hypothetical Calculated Relative Energies for Oxidative Addition Step in a Cross-Coupling Reaction.
SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsThis compound + Pd(0)L₂ Catalyst0.0 (Reference Energy)
Transition State (TS)Pd atom inserting into the C-I bond.+15.2
ProductOxidative addition complex: (2'-Bromo-6'-acetylphenyl)Pd(II)(I)L₂-5.8

Note: Values are illustrative to demonstrate the output of a theoretical mechanistic study. L represents a generic phosphine (B1218219) ligand.

Such studies provide deep insight into reaction feasibility, selectivity (e.g., why the C-I bond reacts preferentially over the C-Br bond), and the role of the catalyst. dss.go.th

Non-Covalent Interactions: Focus on Halogen Bonding

Non-covalent interactions govern many aspects of chemistry, from molecular recognition to crystal engineering. Halogen bonding is a specific and highly directional non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid). acs.org This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. acs.orgrichmond.edu

This compound is an excellent candidate for participating in halogen bonding. Both the bromine and iodine atoms possess σ-holes and can act as halogen bond donors. The strength of the σ-hole, and thus the halogen bond, generally increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl > F). Therefore, the iodine atom in this molecule is expected to be a significantly stronger halogen bond donor than the bromine atom.

Computational studies are crucial for characterizing these interactions. researchgate.net Methods like DFT or MP2 can be used to calculate the geometry and energy of halogen-bonded complexes. acs.org For example, a study of 4-iodoacetophenone showed that it forms a halogen bond with the oxygen atom of a DMSO solvent molecule. acs.org

Key characteristics of halogen bonding in this compound are summarized below.

Table 4. Predicted Halogen Bonding Characteristics for this compound.
PropertyC-I Bond as Donor SiteC-Br Bond as Donor Site
σ-hole MagnitudeLarge and positive.Smaller and less positive than iodine's.
Bond StrengthStronger halogen bonds.Weaker halogen bonds.
DirectionalityHighly directional, with the C-I···Y angle approaching 180° (where Y is the halogen bond acceptor). richmond.eduHighly directional, with the C-Br···Y angle approaching 180°.
Potential AcceptorsLewis bases such as ethers, ketones, amines, or anions. acs.orgresearchgate.net
Intramolecular HBA weak intramolecular halogen bond between the iodine or bromine and the carbonyl oxygen is possible and would influence the molecule's conformation. niscpr.res.in

The ability of this compound to form two distinct halogen bonds makes it a potentially valuable building block in supramolecular chemistry and crystal engineering, where these interactions can be used to direct the assembly of complex architectures.

Applications of 2 Bromo 6 Iodoacetophenone As a Synthetic Precursor in Complex Molecule Synthesis

Role in Heterocyclic Compound Synthesis

The presence of the acetyl group alongside two different ortho-halogens makes 2'-Bromo-6'-iodoacetophenone a powerful starting material for building a variety of heterocyclic systems. The halogens can serve as handles for metal-catalyzed cross-coupling reactions, while the acetyl group can participate in condensations and cyclizations.

While direct synthesis of pyridoquinazolinones using this compound is not explicitly detailed in the reviewed literature, a closely related analogue, 2'-iodoacetophenone (B1295891), has been successfully employed. A one-pot method has been developed involving a copper-catalyzed Ullmann–Goldberg-type C–N coupling between a 2'-iodoacetophenone and a 2-aminopyridine (B139424) derivative. acs.org This is followed by an oxidative C-C bond cleavage and amidation sequence to yield the final pyridoquinazolinone structure. acs.org The initial research noted that 2'-iodoacetophenone was a more effective substrate than 2'-bromoacetophenone (B1265738) for this transformation. acs.org

The general procedure involves heating the 2'-iodoacetophenone derivative with a 2-aminopyridine derivative in the presence of a copper iodide catalyst, a ligand such as 2,2'-bipyridine, and a base like potassium phosphate (B84403) in a solvent like m-xylene (B151644) under a nitrogen atmosphere. acs.org Subsequently, pyridine (B92270) is added, and the atmosphere is switched to oxygen to facilitate the oxidative cyclization. acs.org

Table 1: Synthesis of Pyridoquinazolinones from 2'-Iodoacetophenone Analogue

Entry 2-Aminopyridine Derivative Product Yield Reference
1 2-Aminopyridine 11H-Pyrido[2,1-b]quinazolin-11-one 88% acs.org
2 5-Bromo-2-aminopyridine 8-Bromo-11H-pyrido[2,1-b]quinazolin-11-one 76% acs.org

The synthesis of indenols and indenes can be achieved from ortho-iodinated phenyl ketones, which are structural analogues of this compound. An efficient cobalt-catalyzed carbocyclization reaction of o-iodophenyl ketones with various alkynes provides a facile route to these carbocyclic frameworks. chemsrc.com This method demonstrates the utility of the ortho-haloacetophenone scaffold in constructing fused ring systems through metal-catalyzed processes. chemsrc.com

A general and metal-free domino reaction has been developed for the synthesis of 2-aroylbenzothiazoles from readily available anilines, acetophenones, and elemental sulfur. nih.gov This iodine-promoted, three-component reaction provides a direct method to construct the 2-aroylbenzothiazole core. nih.gov The process is believed to proceed through sequential transformations where the acetophenone (B1666503), aniline, and sulfur combine to form the target heterocycle. nih.gov Given its applicability to a range of acetophenones, this method represents a potential pathway for the utilization of this compound in synthesizing highly substituted benzothiazole (B30560) derivatives. nih.gov

The structural motifs within this compound lend themselves to the synthesis of a diverse array of other heterocyclic systems.

Indoles: A related starting material, 2-amino-5-bromo-3-iodoacetophenone, has been used to prepare novel 2,5,7-tricarbo-substituted indoles. nih.gov The synthesis involves sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions followed by a palladium-catalyzed heteroannulation to form the indole (B1671886) ring system. nih.gov This highlights how the dihalo-acetyl aromatic core can be elaborated into complex, poly-substituted indoles. nih.gov

Azoles: The synthesis of azole-containing heterocycles often involves the condensation of α-dicarbonyl compounds or their equivalents with appropriate precursors. sci-hub.se Cyclic iodonium (B1229267) salts, which can be generated from di-ortho-haloarenes, are valuable precursors for synthesizing various hetero- and carbocycles. nih.gov Specifically, substituted tetralones have been reacted to form imidazol-4-yl and 1,2,4-triazol-1-yl substituted compounds, demonstrating the formation of azole rings on complex scaffolds. nih.gov

Chromones: Chromones are typically synthesized through methods involving the cyclization of ortho-hydroxyacetophenones. univen.ac.zaijrpc.com A key strategy is the cyclocarbonylative Sonogashira coupling of 2-iodophenols with alkynes, catalyzed by palladium complexes. acs.org While this requires a hydroxyl group, the halogen atoms on this compound could potentially be converted to a hydroxyl group to enable such transformations. For instance, 4'-hydroxy-3'-iodoacetophenone, an analogue with an electron-withdrawing group, showed improved reactivity in these coupling reactions. acs.org

Flavonoids: Flavonoid synthesis is a cornerstone of natural product chemistry. mdpi.comnih.gov The biosynthesis and chemical synthesis often proceed through a chalcone (B49325) intermediate, which is formed by the condensation of an acetophenone with a benzaldehyde (B42025) derivative. mdpi.comnih.gov This chalcone then undergoes oxidative cyclization to form the flavonoid core. nih.gov A synthetic route to isoflavonoids, for example, starts with an iodoacetophenone which is converted to a benzoylchalcone intermediate. rsc.org This intermediate then undergoes an oxidative rearrangement and cyclization to furnish the final isoflavone (B191592) structure. rsc.org

Formation of 2-Aroylbenzothiazoles

Facilitation of Carbon-Carbon Bond Forming Reactions

The reactive sites on this compound are well-suited for engaging in various carbon-carbon bond-forming reactions, which are fundamental to increasing molecular complexity.

Chalcones are important intermediates in the biosynthesis of flavonoids and are characterized by an open-chain α,β-unsaturated ketone framework. nih.gov They are synthetically accessible through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. nih.goviqs.edunih.gov

The use of a substituted acetophenone like this compound would lead to a highly functionalized chalcone. This chalcone could then serve as a versatile intermediate for further synthetic elaborations, such as the construction of pyrazoline heterocycles by reaction with hydrazine (B178648) derivatives, or cyclization to form flavonoids. rsc.orgacs.org

Table 2: General Reaction for Chalcone Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
Acetophenone Derivative Aromatic Aldehyde Base (e.g., NaOH, KOH) / Alcohol Chalcone nih.govnih.gov

Building Block for Poly-substituted Benzene (B151609) Derivatives

The synthesis of poly-substituted benzene derivatives is a cornerstone of modern organic chemistry, essential for creating pharmaceuticals, agrochemicals, and advanced materials. pressbooks.pubopenstax.orglibretexts.orgyoutube.com this compound serves as an exceptional platform for this purpose due to the differential reactivity of its two halogen substituents in transition-metal-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to palladium(0) catalysts, which is the key initiating step in widely used transformations such as the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. acs.orgresearchgate.net This reactivity difference enables chemists to perform selective and sequential functionalization. For instance, a Sonogashira coupling can be performed selectively at the more reactive C-I position to introduce an alkyne group, leaving the C-Br bond intact for a subsequent, different coupling reaction, such as a Suzuki coupling to form a new C-C bond with a boronic acid. researchgate.netmobt3ath.com

This stepwise approach provides precise control over the final substitution pattern, which is often difficult to achieve with standard electrophilic aromatic substitution methods due to issues with regioselectivity. pressbooks.pub Furthermore, the acetyl group on the this compound scaffold is not merely a passive spectator. It can be readily transformed into a variety of other functional groups. For example, it can undergo aldol (B89426) condensation reactions to build larger carbon frameworks rsc.org, or it can be reduced to a secondary alcohol, which can then be used in further synthetic manipulations. This trifecta of reactive sites makes this compound a powerful building block for generating a high degree of molecular diversity in poly-substituted aromatic systems.

Table 1: Illustrative Synthetic Sequence for a Poly-substituted Benzene Derivative
StepReaction TypeReagents & ConditionsSelective TargetIntermediate/Product
1Sonogashira CouplingPhenylacetylene, Pd(PPh₃)₄, CuI, Et₃NC-I bond2'-Bromo-6'-(phenylethynyl)acetophenone
2Suzuki-Miyaura Coupling4-Methoxyphenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄C-Br bond2'-(4-Methoxyphenyl)-6'-(phenylethynyl)acetophenone
3Aldol CondensationBenzaldehyde, NaOH, EtOHAcetyl group (α-protons)(E)-2'-(4-Methoxyphenyl)-6'-(phenylethynyl)chalcone

Precursor for Optically Active Chiral Compounds

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. asymchem.comnih.gov this compound, while achiral itself, is a valuable precursor for creating optically active chiral molecules through two primary strategies: asymmetric transformation of the ketone and the construction of axially chiral biaryls.

Asymmetric Reduction of the Ketone:

The carbonyl group of the acetophenone moiety can be stereoselectively reduced to a chiral secondary alcohol. Biocatalytic methods, employing whole-cell microorganisms or isolated enzymes such as alcohol dehydrogenases (ADHs), are particularly effective for this transformation. mdpi.com These biocatalysts can reduce prochiral ketones to their corresponding (R)- or (S)-alcohols with very high levels of enantiomeric excess (ee). ftb.com.hrresearchgate.net The resulting chiral halohydrins are versatile intermediates, with the alcohol providing a handle for further reactions and the halogens remaining available for cross-coupling.

Table 2: Examples of Biocatalytic Asymmetric Reduction of Prochiral Ketones
SubstrateBiocatalyst (Microorganism)Product ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
2-Bromo-4'-fluoroacetophenoneScreened Microorganisms (19)(S)-alcoholExcellentExcellent ftb.com.hr
4'-BromoacetophenoneGarlic (Allium sativum)(R)-alcohol65-7586-92 jbiochemtech.com
AcetophenoneRhodotorula sp. AS2.2241(R)-alcohol20>99 researchgate.net
α-ChloroacetophenoneRhodotorula glutinis(R)-alcoholExcellentExcellent ftb.com.hr

Synthesis of Axially Chiral Biaryls:

A more advanced application involves using this compound to construct axially chiral biaryls. rsc.org These molecules lack a traditional chiral center but are chiral due to hindered rotation (atropisomerism) around a single bond connecting two aryl rings. csic.es The presence of bulky groups at the ortho-positions of the biaryl linkage is crucial for creating a high rotational barrier, which allows for the isolation of stable enantiomers. ntu.edu.sg

The differential reactivity of the C-I and C-Br bonds in this compound is again key. A sequential, palladium-catalyzed Suzuki-Miyaura coupling can be employed. The first coupling occurs at the iodine position with an ortho-substituted arylboronic acid. The second coupling takes place at the bromine position with another nucleophile or through an intramolecular reaction. By using a chiral ligand on the palladium catalyst, the coupling process can be controlled to produce one atropisomer in excess over the other, leading to an enantiomerically enriched product. rsc.orgnih.govcpu.edu.cn This approach provides a powerful route to valuable chiral ligands and catalysts that are widely used in asymmetric synthesis. csic.es

Experimental Methodologies and Optimization Strategies in Laboratory Research

Optimization of Reaction Parameters

The successful synthesis of target compounds from precursors like 2'-Bromo-6'-iodoacetophenone often requires a systematic approach to optimize reaction conditions. This involves the careful investigation of individual parameters to understand their influence on reaction rate, yield, and selectivity.

Temperature and reaction duration are critically intertwined parameters that can dramatically affect the outcome of a chemical synthesis. For reactions involving acetophenone (B1666503) derivatives, such as α-bromination, the temperature must be high enough to initiate the reaction at a reasonable rate but not so high as to promote the formation of undesired by-products. researchgate.net

Investigations into the bromination of substituted acetophenones have shown that an optimal temperature can lead to significantly higher yields. For example, in one study, increasing the temperature from 80 °C to 90 °C improved the yield, but further increases to 100 °C or 120 °C resulted in a slight decrease in yield, suggesting the onset of side reactions or product degradation. researchgate.net Similarly, reaction time is optimized to ensure complete conversion of the starting material without allowing the product to degrade over extended periods. researchgate.net For instance, a reaction might achieve its highest yield after three hours, with longer durations leading to an increase in impurities. researchgate.net In studies involving related ortho-haloacetophenones like 2'-iodoacetophenone (B1295891), a reaction temperature of 130 °C was identified as optimal for achieving high conversion in a specific cascade reaction. scholaris.ca Conversely, some nickel-catalyzed reactions show minimal improvement at elevated temperatures (e.g., 60 °C vs. room temperature), while lowering the temperature to 0 °C can drastically suppress the conversion rate. caltech.edu

Table 1: Effect of Temperature on the Yield of α-Bromination of an Acetophenone Derivative

Temperature (°C)Yield (%)Reference
8080 ± 6 researchgate.net
9088 ± 6 researchgate.net
10086 ± 5 researchgate.net
12085 ± 4 researchgate.net

The choice of solvent is crucial as it can influence reactant solubility, reaction rates, and even the chemical pathway. Dipolar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN), along with ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453), are frequently employed in synthetic organic chemistry, particularly for cross-coupling reactions involving aryl halides. acs.org The ability of these solvents to dissolve a wide range of substrates, including inorganic salts, makes them highly versatile. acs.org

In palladium-catalyzed cross-coupling reactions, which are relevant for functionalizing compounds like this compound, solvent screening is a key step in optimization. A study comparing various solvents for the cross-coupling of 4-bromotoluene (B49008) found that 1,4-dioxane provided the highest conversion, significantly outperforming toluene (B28343) and acetonitrile. sci-hub.se DMF and DMSO also proved to be effective solvents in this context. sci-hub.se The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, directly impacting the reaction's efficiency. acs.orgresearchgate.net

Table 2: Influence of Solvent on a Palladium-Catalyzed Cross-Coupling Reaction

EntrySolventConversion (%) after 120 minReference
1Toluene15 sci-hub.se
21,4-Dioxane69 sci-hub.se
3DMSO65 sci-hub.se
4DMF60 sci-hub.se
5MeCN20 sci-hub.se

For metal-catalyzed reactions, the choice of both the metal catalyst and the accompanying ligand is fundamental to success. Palladium complexes are widely used for cross-coupling reactions involving aryl halides. sci-hub.seacs.org However, other metals like copper and gold are also employed for specific transformations. scholaris.cachemrxiv.org The initial optimization phase often involves screening a variety of catalysts to identify the most effective one. For example, in a tandem reaction involving 2-haloanilines, different palladium catalysts such as Pd(OAc)₂, Pd(dba)₃, and PdCl₂ were tested, with PdCl₂ ultimately being selected for further optimization. researchgate.net

Once a promising catalyst is identified, ligand screening is performed. Ligands, typically phosphines or nitrogen-based molecules, bind to the metal center and modulate its electronic and steric properties, which in turn influences catalytic activity and selectivity. caltech.eduresearchgate.net In a study on a three-component coupling, the addition of the ligand triphenylphosphine (B44618) (PPh₃) to the PdCl₂ catalyst was found to be crucial for achieving a high yield. researchgate.net In some cases, however, it is discovered that a ligand is not necessary for the transformation to proceed. caltech.edu In the synthesis of quinolones from 2'-iodoacetophenone, a copper(I) iodide (CuI) catalyst was used in conjunction with N,N'-dimethylethylenediamine as a ligand. scholaris.ca

Table 3: Optimization of Catalyst and Ligand for a Three-Component Coupling Reaction

EntryCatalyst (mol%)Ligand (mol%)SolventYield (%)Reference
1Pd(OAc)₂ (5)-MeCNLow researchgate.net
2Pd(dba)₃ (5)-MeCNLow researchgate.net
3PdCl₂ (5)-MeCNLow researchgate.net
4PdCl₂ (5)PPh₃ (15)DMF69 researchgate.net

The relative amounts of reactants, or stoichiometry, play a critical role in maximizing product formation while minimizing waste and side reactions. In many syntheses, particularly those involving a base, the quantity of the base is a key variable to optimize. For the synthesis of certain quinolones, it was determined that using 4 equivalents of base (K₃PO₄) was a critical factor in achieving high conversion. scholaris.ca Similarly, in a gold-catalyzed C-O cross-coupling reaction with 4'-iodoacetophenone, increasing the amount of K₃PO₄ from 0.5 equivalents to 1.0 equivalent significantly boosted the yield from 55% to 80%, while a further increase to 2.0 equivalents was detrimental. chemrxiv.org

Reaction concentration also has a notable effect. Higher concentrations can increase reaction rates but may also lead to solubility issues or an increase in bimolecular side reactions. In the synthesis of quinolones from 2'-iodoacetophenone, a final optimized concentration of 1.0 M was found to be ideal. scholaris.ca In contrast, some nickel-catalyzed halogenations have shown that concentration has a minimal effect on the outcome, with good yields being obtained across a range from 0.1 M to 0.4 M. caltech.edu

Catalyst and Ligand Screening and Optimization

Reaction Monitoring and In-Process Control

Effective monitoring of a chemical reaction is essential to determine its progress, identify the formation of intermediates or by-products, and establish the optimal endpoint. This prevents incomplete reactions or the degradation of the desired product due to excessive reaction times.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. researchgate.netlibretexts.org The principle involves spotting a small aliquot of the reaction mixture onto a silica-coated plate and developing it with an appropriate solvent system (eluent). Different compounds in the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. rsc.org

To monitor a reaction, spots of the starting material, the reaction mixture, and often a co-spot (a mixture of starting material and the reaction mixture) are applied to the TLC plate. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the product appears. researchgate.net The reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate when visualized, for example, under UV light. This method was employed in the optimization of the bromination of acetophenone derivatives to follow the consumption of the starting material over time and at different temperatures. researchgate.net It is also a standard procedure in syntheses involving precursors like 2'-iodoacetophenone. scholaris.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Conversion and Selectivity Assessment

Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. mpg.de In the context of reactions involving this compound, GC-MS is instrumental in determining the conversion of starting materials and the selectivity towards the desired product. rsc.org

The process involves injecting a small sample of the reaction mixture into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated column containing a stationary phase. mpg.de The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. mpg.de

As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. mpg.de The output provides a chromatogram, which shows the retention time of each component, and a mass spectrum for each peak, which aids in its identification. mpg.dechromatographyonline.com

Detailed Research Findings:

In studies involving catalytic C-H oxidation reactions, GC-MS is employed to determine the conversion of substrates and the selectivity for the products. rsc.org For instance, after a reaction is completed and cooled, an aliquot is analyzed by an Agilent Intuvo 9000 GC-MS system. rsc.org The conversion percentage is calculated by comparing the moles of the reacted substrate to the initial moles of the substrate. rsc.org The selectivity for a specific product is determined by the ratio of that product to the total products formed. rsc.org

For example, in the optimization of reaction conditions for the synthesis of chromones, GC-MS analysis was used to identify and quantify the products formed. acs.org A Michael adduct was detected and identified in the reaction mixture by its mass-to-charge ratio (m/z = 296.5), confirming a specific reaction pathway. acs.org The determination of conversion and selectivity is crucial for optimizing reaction parameters such as temperature, reaction time, and catalyst loading. acs.org Researchers found that increasing the reaction temperature from room temperature to 100 °C significantly increased the conversion rate from trace amounts to 85.5%. acs.org Further optimization of the reaction time showed that the yield of the desired flavone (B191248) decreased from 92% at 16 hours to 46% at 6 hours. acs.org

The selection of appropriate internal standards is also a critical aspect of quantitative GC-MS analysis. coresta.org For the analysis of certain compounds, deuterated analogues like 2-bromoethanol-d4 have been found to be more suitable internal standards than others, such as d6-benzene, due to providing less variable relative recoveries. coresta.org

Table 1: GC-MS Analysis Parameters for Reaction Monitoring

ParameterDescriptionExample from ResearchReference
Instrument The specific GC-MS model used for analysis.Agilent Intuvo 9000 GC-MS, Agilent 5975 GC-MS instrument (EI) rsc.orgrsc.org
Column The type of capillary column used for separation.Not explicitly stated in the provided context, but typically a fused silica (B1680970) capillary column with a specific stationary phase (e.g., DB-5ms).
Carrier Gas The inert gas used to move the sample through the column.Helium or Nitrogen mpg.de
Ionization Mode The method used to ionize the sample molecules.Electron Impact (EI) rsc.org
Data Analysis Calculation of conversion and selectivity.Conversion (%) = (moles of reacted substrate / initial moles of substrate) x 100. Selectivity (%) = (moles of desired product / total moles of products) x 100. rsc.org

Isolation and Purification Techniques for Reaction Products

Following a chemical reaction, the desired product is often present in a mixture containing unreacted starting materials, catalysts, and byproducts. Therefore, effective isolation and purification techniques are essential to obtain the product in a pure form.

Column Chromatography for Product Separation

Column chromatography is a widely used purification technique in organic chemistry to separate components of a mixture based on their differential adsorption to a stationary phase. rsc.orgrsc.org The crude reaction mixture is loaded onto the top of a column packed with an adsorbent, typically silica gel or alumina. rsc.org A solvent or a mixture of solvents, known as the eluent, is then passed through the column.

The separation occurs as the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds tend to move down the column faster with a nonpolar eluent, while more polar compounds are retained more strongly by the polar stationary phase and elute later. rsc.org By collecting fractions of the eluent as it exits the column, the separated components can be isolated.

Detailed Research Findings:

In the synthesis of various heterocyclic compounds, column chromatography on silica gel is a standard purification method. rsc.orgrsc.org The choice of eluent is crucial for achieving good separation. Often, a gradient of solvents is used, starting with a less polar solvent and gradually increasing the polarity to elute compounds with increasing polarity.

For instance, in the purification of substituted indoles, the crude product was purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. rsc.org Similarly, the purification of various thiazole (B1198619) derivatives was achieved using eluents such as 2% EtOAc/hexane, CH2Cl2, or a gradient of 0-10% EtOAc/iso-hexane. wiley-vch.de In another example, the purification of thieno[2,3-b]indole derivatives was performed on silica gel with a petroleum ether/EtOAc eluent system, with ratios like 300:1 being used for specific products. rsc.org

Table 2: Examples of Column Chromatography Conditions for Product Purification

Product TypeStationary PhaseEluent SystemReference
Substituted IndolesSilica GelPetroleum Ether/Ethyl Acetate rsc.org
Thiazole DerivativesSilica Gel2% EtOAc/Hexane or CH2Cl2 wiley-vch.de
Thieno[2,3-b]indolesSilica GelPetroleum Ether/EtOAc (e.g., 300:1) rsc.org
FlavonesSilica GelPetroleum Ether/Ethyl Acetate (e.g., 50/1 to 20/1) rsc.org

Recrystallization for Product Purity Enhancement

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle behind recrystallization is that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well so they remain in the solution upon cooling.

Detailed Research Findings:

Recrystallization is often used as a final purification step after initial separation by column chromatography to obtain a highly pure solid product. For example, in the synthesis of N-substituted 2-anilinophenylacetamides, the final product was purified by recrystallization from ethanol (B145695) to yield dark brown crystals. nih.gov Similarly, various amino-coumarin derivatives were easily purified by recrystallization from ethanol. nih.gov In another study, a synthesized benzothiazole (B30560) derivative was purified by recrystallization from 2-propanol. nih.gov The effectiveness of recrystallization is often confirmed by the sharp melting point of the resulting crystals and by spectroscopic methods.

Q & A

Basic: What are the recommended synthetic routes for 2'-Bromo-6'-iodoacetophenone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of halogenated acetophenones like this compound can be adapted from methods used for analogous compounds. For example:

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with bromo- and iodo-substituted aryl boronic acids (e.g., as seen in the synthesis of 4-iodoacetophenone via 4-acetylphenylboronic acid, yielding ~91% efficiency ).
  • Halogen Exchange : Substitute bromine or iodine in pre-functionalized acetophenone derivatives under metal-catalyzed conditions. For instance, describes iodination of 5'-bromo-2'-hydroxyacetophenone using pyridine iodine monochloride, achieving 85% yield under reflux .
    Optimization Tips : Monitor temperature (reflux conditions), stoichiometry of halogenating agents, and catalyst loading (e.g., Pd for cross-coupling).

Basic: How can this compound be purified, and what analytical techniques validate its purity?

Methodological Answer:

  • Purification : Recrystallization from ethanol or ethyl acetate (as demonstrated for 5'-bromo-2'-hydroxy-3’-iodoacetophenone in ) or column chromatography using silica gel with hexane/ethyl acetate gradients .
  • Analytical Validation :
    • GC/HPLC : Purity >95% can be confirmed via GC (as in for bromo-fluoroacetophenones) or HPLC with UV detection .
    • NMR/FTIR : Confirm structural integrity through 1^1H/13^13C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and carbonyl stretching (~1680–1700 cm1^{-1}) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent decomposition, as recommended for bromo- and iodo-acetophenone derivatives in and .
  • Light Sensitivity : Protect from light to avoid photodegradation (similar to 5'-fluoro-2'-iodoacetophenone in ) .
  • Moisture : Use desiccants to mitigate hydrolysis of the ketone group.

Advanced: How do the electronic effects of bromine and iodine influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Halogen Reactivity : The iodine substituent acts as a better leaving group than bromine due to its lower electronegativity and larger atomic radius, facilitating nucleophilic aromatic substitution (SNAr) at the 6'-position.
  • Directing Effects : Bromine at the 2'-position is meta-directing, while iodine at 6' is ortho/para-directing. Computational studies (e.g., DFT) can predict regioselectivity in reactions like Friedel-Crafts alkylation .
  • Experimental Validation : Use competitive reactions with controlled electrophiles to map substitution patterns.

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for halogenated acetophenones?

Methodological Answer:

  • Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting points, GC-MS for purity) .
  • Isotopic Labeling : For NMR ambiguity, synthesize deuterated analogs (e.g., 2'-bromo-4'-fluoroacetophenone-d4 in ) to isolate spectral signals .
  • Crystallography : Single-crystal X-ray diffraction (as in for copper complexes) provides definitive structural confirmation .

Advanced: What role does this compound play in synthesizing pharmaceutical intermediates?

Methodological Answer:

  • Building Block : Used in palladium-catalyzed cross-coupling to generate biaryl ketones, which are precursors to antipsychotics or anti-inflammatory agents (e.g., analogous to 5'-fluoro-2'-iodoacetophenone in ) .
  • Schiff Base Ligands : React with hydrazides to form ligands for metal complexes (similar to ’s copper complexes) .
  • Methodology : Optimize reaction yields by varying catalysts (e.g., Pd(PPh3_3)4_4) and solvents (DMF, THF).

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for SNAr or coupling reactions using software like Gaussian. Compare activation energies for bromine vs. iodine substitution.
  • Docking Studies : Predict binding affinity in biological targets (e.g., enzyme active sites) if the compound is used in drug discovery .
  • Data Sources : Leverage databases like Reaxys or PubChem (as in ) for benchmarking computational results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.